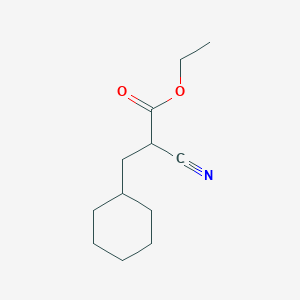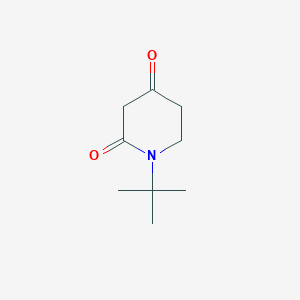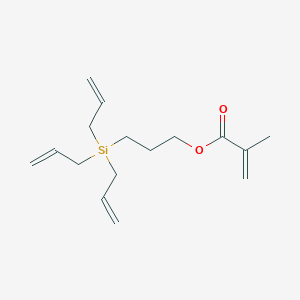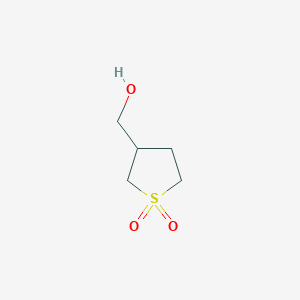
2-Cyano-3-cyclohexylpropionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-Cyano-3-cyclohexylpropionic acid ethyl ester” were not found, general ester synthesis methods can be applied. For instance, esters can be synthesized from carboxylic acids and alcohols in a process known as esterification . This process involves the reaction of a carboxylic acid (in this case, 2-Cyano-3-cyclohexylpropionic acid) with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst .Chemical Reactions Analysis
Esters, including “2-Cyano-3-cyclohexylpropionic acid ethyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters can be catalyzed by either an acid or a base .Applications De Recherche Scientifique
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, also known as urethane, is a compound that has been extensively studied for its occurrence in fermented foods and beverages, revealing concerns over its genotoxic and carcinogenic properties. Research by Weber and Sharypov (2009) in "Environmental Chemistry Letters" outlines the pathways for ethyl carbamate formation in food products, which involves chemical reactions between urea, cyanide, and other precursors during fermentation processes. This knowledge could be relevant to understanding similar compounds' synthesis and implications, including 2-Cyano-3-cyclohexylpropionic acid ethyl ester, within the food industry or biochemical applications (Weber & Sharypov, 2009).
Jasmonic Acid and Its Derivatives in Medicinal Chemistry
Jasmonic acid and its derivatives, including various esters, have been identified for their biological activities and potential therapeutic applications. Research by Ghasemi Pirbalouti, Sajjadi, and Parang (2014) in "Archiv der Pharmazie" explores these compounds' synthesis, usage, and biological activities, highlighting their significance in plant stress responses and potential for drug development. This review underscores the interest in small molecules and plant hormones for therapeutic purposes, suggesting a broader context where compounds like 2-Cyano-3-cyclohexylpropionic acid ethyl ester might find relevance in drug development or biotechnological applications (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Fatty Acid Esters and Food Safety
Fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD) esters, have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. Gao et al. (2019) in "Annual Review of Food Science and Technology" provide a comprehensive review of these esters' occurrence, absorption, metabolism, and toxicities. The review could offer insights into the safety, regulatory, and toxicological aspects of related compounds, including the scientific research applications of 2-Cyano-3-cyclohexylpropionic acid ethyl ester in food and pharmaceutical contexts (Gao et al., 2019).
Propriétés
IUPAC Name |
ethyl 2-cyano-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECEGDLGAASSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)

![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)


![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)
![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)


